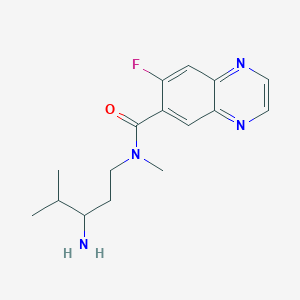

N-(3-Amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide, also known as ANAM-070, is a chemical compound that has been widely studied in the field of neuroscience. ANAM-070 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in synaptic transmission and cognitive function.

Scientific Research Applications

Antibacterial Agents

Research has highlighted the potential of quinoxaline derivatives as potent antibacterial agents. For example, studies on pyridonecarboxylic acids and their analogs have shown significant antibacterial activity, leading to the identification of compounds more active than existing treatments like enoxacin, thereby warranting further biological investigation (Egawa et al., 1984). Similarly, novel antibacterial 8-chloroquinolone compounds with specific N-1 substituents have exhibited exceptional antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly outperforming other agents like trovafloxacin (Kuramoto et al., 2003).

Fluorescent Sensing Technologies

Advancements in fluorescent sensing for anion detection in aqueous environments have been made using quinoxaline derivatives. Dicationic N-methylated quinolyl moieties have been synthesized to exhibit efficient fluorescence quenching by various anions, demonstrating significant binding capabilities which could be attributed to the high acidity and preorganized structures of the receptors (Dorazco‐González et al., 2014).

Novel Polymers and Material Sciences

In the realm of materials science, quinoxaline derivatives have been explored for the synthesis of aromatic polyamides and other polymers, offering insights into their thermal properties and potential applications. For instance, aromatic polyamides based on bis(ether-carboxylic acid) derived from tert-butylhydroquinone have been synthesized, revealing soluble polyamides that form transparent and tough films, displaying high thermal stability (Yang et al., 1999). Moreover, room-temperature free-radical-induced polymerization of bismaleimide via novel diphenylquinoxaline-containing hyperbranched aromatic polyamide has been demonstrated, showcasing the potential for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).

properties

IUPAC Name |

N-(3-amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN4O/c1-10(2)13(18)4-7-21(3)16(22)11-8-14-15(9-12(11)17)20-6-5-19-14/h5-6,8-10,13H,4,7,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYZTEOAEGXVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)C(=O)C1=CC2=NC=CN=C2C=C1F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2681167.png)

![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)